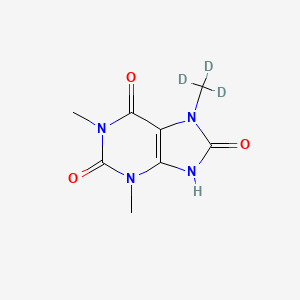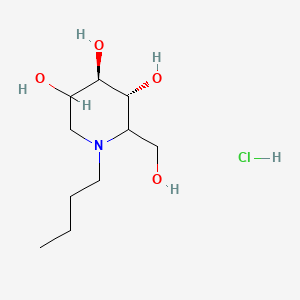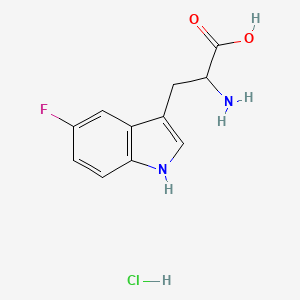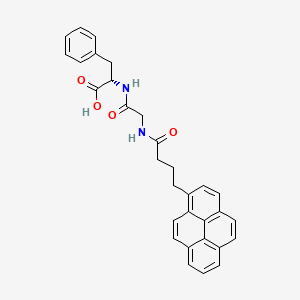
(-)-3-羧基-2,2,5,5-四甲基吡咯烷基-1-氧
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a stable nitroxide radical compound. It is known for its unique chemical properties, including its stability and reactivity, which make it valuable in various scientific and industrial applications. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy and as a radical scavenger in chemical reactions.
科学研究应用
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has a wide range of scientific research applications, including:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed as a radical scavenger to protect biological systems from oxidative damage.
Medicine: Investigated for its potential therapeutic effects in reducing oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymer chemistry and as an antioxidant in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically involves the oxidation of the corresponding amine precursor. One common method is the oxidation of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) using an oxidizing agent such as sodium hypochlorite (NaOCl) or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its corresponding amine.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylate derivatives, while reduction can regenerate the amine precursor.
作用机制
The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to stabilize free radicals. It acts as a radical scavenger by donating an electron to neutralize reactive radicals, thereby preventing oxidative damage. The molecular targets include various reactive oxygen species (ROS) and other free radicals. The pathways involved in its action are primarily related to redox reactions and radical stabilization.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): A widely used nitroxide radical with similar applications in EPR spectroscopy and as a radical scavenger.
4-Hydroxy-TEMPO: Another nitroxide radical with additional hydroxyl functionality, providing different reactivity and applications.
3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, similar to (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, used in similar applications.
Uniqueness
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other nitroxide radicals. Its carboxyl group allows for easy conjugation with other molecules, making it versatile for various applications in research and industry.
属性
IUPAC Name |
(3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRDQMYBZUAMT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
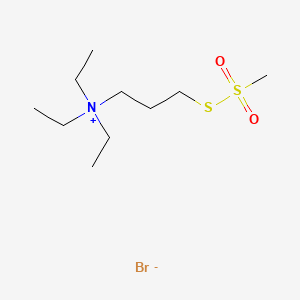
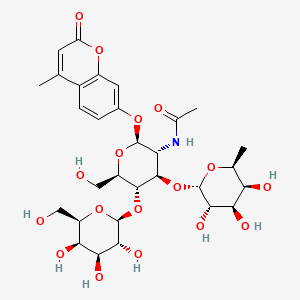
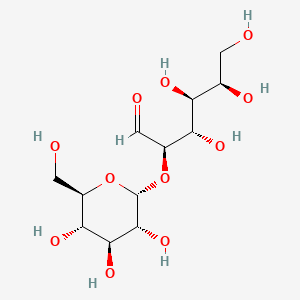
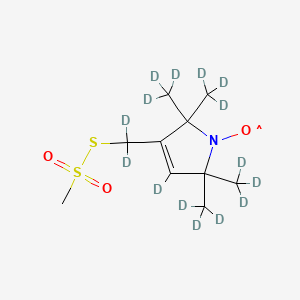
![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)
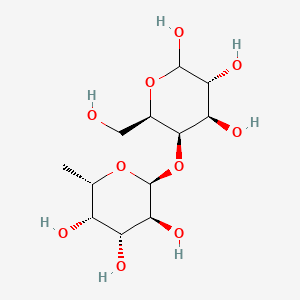
![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)
